molecular formula C17H20N6S3 B5509169 1,3-Bis[(3-methylphenyl)carbamothioylamino]thiourea

1,3-Bis[(3-methylphenyl)carbamothioylamino]thiourea

Cat. No.: B5509169
M. Wt: 404.6 g/mol
InChI Key: OEQXPKXEZKJJPA-UHFFFAOYSA-N
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Description

1,3-Bis[(3-methylphenyl)carbamothioylamino]thiourea is an organosulfur compound with significant applications in various fields, including chemistry, biology, and industry. This compound is known for its unique structural properties and potential biological activities .

Scientific Research Applications

1,3-Bis[(3-methylphenyl)carbamothioylamino]thiourea has diverse applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as an intermediate in organic synthesis.

    Biology: Investigated for its potential antibacterial, antioxidant, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its enzyme inhibition properties.

    Industry: Utilized in the production of dyes, plastics, and elastomers

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis[(3-methylphenyl)carbamothioylamino]thiourea can be synthesized through the reaction of 3-methylphenyl isothiocyanate with thiourea. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of large reactors and continuous flow systems to ensure efficient production. The purification process may involve additional steps such as chromatography to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis[(3-methylphenyl)carbamothioylamino]thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,3-Bis[(3-methylphenyl)carbamothioylamino]thiourea involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis[(3-methylphenyl)carbamothioylamino]thiourea is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its methylphenyl groups contribute to its stability and reactivity, making it a valuable compound in various applications .

Properties

IUPAC Name

1,3-bis[(3-methylphenyl)carbamothioylamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6S3/c1-11-5-3-7-13(9-11)18-15(24)20-22-17(26)23-21-16(25)19-14-8-4-6-12(2)10-14/h3-10H,1-2H3,(H2,18,20,24)(H2,19,21,25)(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEQXPKXEZKJJPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NNC(=S)NNC(=S)NC2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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